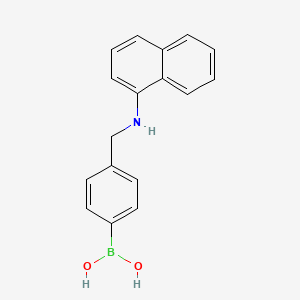

(4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid

Description

(4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a naphthalene moiety linked via an aminomethyl group to a phenyl ring. The boronic acid group (-B(OH)₂) at the para position of the phenyl ring enables interactions with diols, amines, and other nucleophiles, making it relevant in sensing, catalysis, and medicinal chemistry.

Properties

IUPAC Name |

[4-[(naphthalen-1-ylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BNO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19-21H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMMKWBLXDFJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antiviral agent. This article explores its biological activity based on diverse research findings, including case studies and data tables.

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H16BNO2

- Molecular Weight : 269.11 g/mol

- CAS Number : 44119399

Boronic acids are known to interact with diols, which can influence various biological pathways. The mechanism of action for this compound primarily involves:

- Proteasome Inhibition : This compound has shown to inhibit the proteasome, leading to cell cycle arrest in the G2/M phase, particularly in U266 multiple myeloma cells. The IC50 value for this inhibition is approximately 6.74 nM, indicating its potency compared to established proteasome inhibitors like bortezomib (IC50 of 7.05 nM) .

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against HIV by acting as a competitive inhibitor of HIV-1 protease, with a Ki value significantly lower than that of darunavir, suggesting enhanced affinity .

Biological Activity Data

Case Study 1: Cancer Treatment

A study evaluated the effects of this compound on multiple myeloma cells. The compound was administered in vivo and demonstrated significant tumor reduction in treated subjects compared to controls. The mechanism was linked to apoptosis induction and inhibition of cell proliferation through proteasome pathway disruption.

Case Study 2: Antiviral Properties

In vitro studies assessed the compound's efficacy against HIV replication. The results showed a dose-dependent reduction in viral load, with significant inhibition observed at concentrations correlating with the Ki values reported for protease inhibition. This suggests potential for development as an antiviral therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be effectively absorbed and distributed within biological systems, although optimization is needed to enhance its therapeutic concentration at target sites .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Key Comparative Insights

Solubility and Stability

- Aromatic vs. Polar Substituents: Bulky aromatic cores (e.g., pyrene, phenanthrene) often lead to precipitation in aqueous media (e.g., RPMI), as seen in compounds 2 and 3 . In contrast, polar groups like hydroxynaphthalene (compound 1) or aminomethyl linkers (as in the target compound) may enhance solubility by introducing hydrogen-bonding capacity.

- Structural Engineering: Anthracene-based diboronic acids () and glucose-sensing carbon dots () demonstrate that strategic functionalization (e.g., ortho-amino groups) improves solubility and applicability in physiological environments.

Q & A

Q. What are the recommended synthetic routes for (4-((Naphthalen-1-ylamino)methyl)phenyl)boronic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step coupling reactions. For example, Suzuki-Miyaura cross-coupling can link the naphthylamine moiety to the boronic acid-functionalized phenyl group. Key parameters include:

- Catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) in polar solvents like acetonitrile/water mixtures .

- Temperature : Reactions often proceed at 90°C to ensure efficient coupling .

- Purification : Column chromatography or recrystallization is used, with purity confirmed via HPLC or NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural characterization employs:

- X-ray crystallography : Resolves bond lengths and angles, particularly for polymorph identification .

- NMR spectroscopy : and NMR verify substituent positions and boronic acid protonation states .

- Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers identify and characterize polymorphic forms of this boronic acid?

Polymorphs arise due to variations in hydrogen-bond networks. Methods include:

- Single-crystal X-ray diffraction (SCXRD) : Compare CCDC-refined structures (e.g., CCDC 1497346 vs. 1497347) to identify packing differences .

- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, exotherms) unique to each polymorph .

- FT-IR spectroscopy : Monitor O-H stretching frequencies to distinguish hydrogen-bonding motifs .

Q. What experimental strategies are used to analyze its reactivity with diols or biological targets?

Kinetic and thermodynamic studies include:

Q. How can Density Functional Theory (DFT) elucidate electronic properties relevant to catalysis or drug design?

Computational workflows:

- Geometry optimization : Use B3LYP/6-31G(d) to model ground-state structures and compare with crystallographic data .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism proposals .

- Frontier orbital analysis : Predict reactivity trends (e.g., HOMO-LUMO gaps) for cross-coupling efficiency .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., bond length discrepancies) require:

Q. What methodologies optimize the compound’s stability under experimental conditions?

Stability protocols:

Q. How do steric and electronic effects of the naphthylamino group influence reactivity compared to simpler arylboronic acids?

Comparative studies involve:

Q. What in vitro assays evaluate its potential as an enzyme inhibitor?

Biological screening includes:

Q. How can computational modeling guide the design of derivatives with enhanced binding or solubility?

Strategies include:

- QSAR models : CorlogP calculations to optimize logP for solubility without sacrificing membrane permeability .

- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., adding sulfonamide groups) .

- Solvent-accessible surface area (SASA) : Assess hydrophilicity of proposed derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.